(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid
CAS No.:
Cat. No.: VC15975381
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FN2O2 |
|---|---|
| Molecular Weight | 208.19 g/mol |
| IUPAC Name | (2R)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
| Standard InChI Key | QKUVKIQLCJSVET-SECBINFHSA-N |
| Isomeric SMILES | C1=CC2=C(C=C1F)C(=CN2)[C@H](C(=O)O)N |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic indole core substituted with a fluorine atom at the 5-position and an α-amino acetic acid group at the 3-position. The (R)-configuration at the chiral center distinguishes it from its enantiomer, influencing its interactions with biological targets .
Key Structural Features:
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Indole scaffold: A planar aromatic system with a pyrrole ring fused to a benzene ring.
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5-Fluoro substitution: Enhances electronegativity and metabolic stability .
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α-Amino acid moiety: Provides zwitterionic character, improving solubility in aqueous environments.
Physicochemical Data
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Starting Materials:
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5-Fluoroindole (precursor for the indole core).
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(R)-2-Amino-2-bromoacetic acid (chiral amino acid source).
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Palladium-Catalyzed Cross-Coupling:
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A Buchwald-Hartwig coupling reaction facilitates the introduction of the amino acid moiety to the indole ring.
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Conditions: Pd(OAc)₂, Xantphos ligand, K₂CO₃, DMF, 80°C, 12 h.
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Hydrolysis and Salt Formation:
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The intermediate ester is hydrolyzed using NaOH/EtOH to yield the free acid.
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Treatment with HCl generates the hydrochloride salt for improved stability.
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Yield Optimization:
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Catalyst loading: 5 mol% Pd(OAc)₂ achieves >85% yield.
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Solvent choice: DMF outperforms THF or toluene in reaction efficiency.
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance reproducibility and reduce waste:
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Flow rate: 0.5 mL/min ensures complete conversion.
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Purity: >99% by HPLC, with chiral chromatography (Chiralpak AD-H column) confirming enantiomeric excess >98% .
Chemical Reactivity and Derivative Synthesis
Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C | 3-Oxoindole derivatives |
| Reduction | NaBH₄, MeOH, RT | Tetrahydroindole analogs |
| Halogenation | Br₂, AcOH, 50°C | 2-Bromo-5-fluoroindole-acetic acid |
Structure-Activity Relationships (SAR)
Comparative analysis with analogs reveals:
| Compound | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| 5-Chloro analog | Cl at C5 | 1.2 µM (Antibacterial) |
| 5-Methoxy analog | OCH₃ at C5 | 0.8 µM (5-HT₁ₐ binding) |
| 5-Fluoro (this compound) | F at C5 | 0.5 µM (Antiviral) |
Key Insight: Fluorine’s electronegativity enhances target binding via dipole interactions and metabolic stability by resisting CYP450 oxidation .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound optimization: Serves as a scaffold for dual-acting antidepressants and antivirals .
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Prodrug design: Esterification (e.g., methyl ester) improves blood-brain barrier penetration .
Chemical Biology
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Fluorescent probes: Conjugation with BODIPY dyes enables visualization of serotonin transporter dynamics .
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Enzyme inhibitors: Acts as a competitive inhibitor of tryptophan hydroxylase (Ki = 3.4 µM) .
Future Directions and Challenges
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